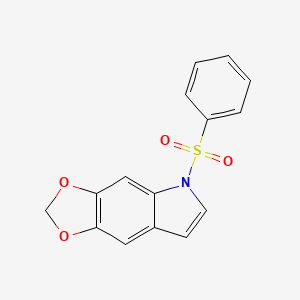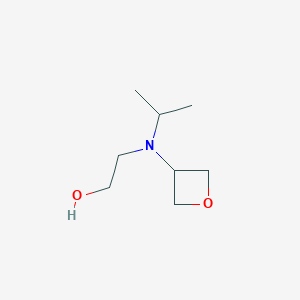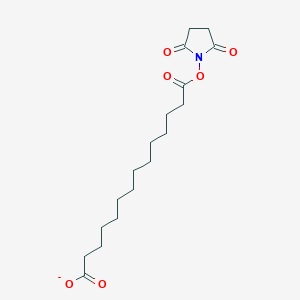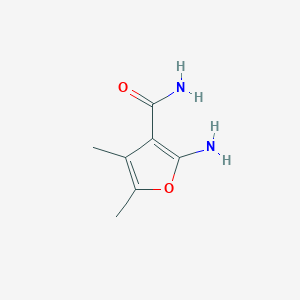![molecular formula C13H8N2 B13981196 4H-Acenaphtho[4,5-D]imidazole CAS No. 50511-99-4](/img/structure/B13981196.png)
4H-Acenaphtho[4,5-D]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Acenaphtho[4,5-D]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a fused acenaphthene ring system with an imidazole moiety, making it a unique and versatile compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Acenaphtho[4,5-D]imidazole typically involves multicomponent reactions. One common method is the condensation of acenaphthylene-1,2-dione with aromatic aldehydes and ammonium acetate in the presence of a catalyst such as ferric hydrogensulfate in ethanol under reflux conditions . This method yields 8-aryl-7H-acenaphtho[1,2-d]imidazole derivatives with high efficiency and simple work-up procedures.
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of green and recyclable catalysts, such as Fe3O4 nanoparticles supported on graphene oxide, has been explored to enhance the sustainability and efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 4H-Acenaphtho[4,5-D]imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imidazole nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products: The major products formed from these reactions include substituted imidazoles, imidazolines, and N-oxide derivatives, which have diverse applications in pharmaceuticals and materials science .
Applications De Recherche Scientifique
4H-Acenaphtho[4,5-D]imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential as a therapeutic agent in treating diseases such as cancer and infections.
Mécanisme D'action
The mechanism of action of 4H-Acenaphtho[4,5-D]imidazole involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
4H-Acenaphtho[4,5-D]imidazole can be compared with other imidazole derivatives:
Propriétés
Numéro CAS |
50511-99-4 |
|---|---|
Formule moléculaire |
C13H8N2 |
Poids moléculaire |
192.22 g/mol |
Nom IUPAC |
3,5-diazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8,11(15),12-heptaene |
InChI |
InChI=1S/C13H8N2/c1-2-8-4-5-9-6-11-13(15-7-14-11)10(3-1)12(8)9/h1-3,5-7H,4H2 |
Clé InChI |
BMFLXRRMZRKRPK-UHFFFAOYSA-N |
SMILES canonique |
C1C=C2C=C3C(=NC=N3)C4=CC=CC1=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















